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Introduction
Flutax-2, a green-fluorescent derivative of paclitaxel (Taxol), is a valuable tool for the real-time

visualization of microtubule dynamics in living cells. By binding to β-tubulin, Flutax-2 stabilizes

microtubules and allows for their direct observation using fluorescence microscopy. This

application note provides detailed protocols for time-lapse imaging of microtubules using

Flutax-2, including strategies to mitigate common challenges such as cytotoxicity and

photobleaching. Additionally, it offers a comparative overview of Flutax-2 with other

commercially available microtubule probes and outlines a workflow for the quantitative analysis

of microtubule dynamics.

Mechanism of Action
Flutax-2 is comprised of the microtubule-stabilizing agent paclitaxel linked to the Oregon Green

488 fluorophore. This linkage allows for the visualization of microtubules without the need for

genetic modification of the cells. Similar to its parent compound, Flutax-2 binds to the β-tubulin

subunit of microtubules, which promotes and stabilizes their polymerization. This action

effectively arrests microtubule dynamics, a critical process for cell division, motility, and

intracellular transport. The fluorescence of Oregon Green 488 allows for the direct imaging of

these stabilized microtubules.
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Data Presentation
Table 1: Photophysical and Biological Properties of
Flutax-2

Property Value Reference

Excitation Maximum 496 nm [1]

Emission Maximum 526 nm [1]

Affinity (Ka) for Microtubules ~ 10⁷ M⁻¹ [1]

Flutax-2 (L-Ala)

Apparent Kd for human β-

tubulin
14 nM [2]

Table 2: Comparative Overview of Common Live-Cell
Microtubule Probes

Probe Fluorophore
Excitation/Emi
ssion (nm)

Reported
Photostability

Reported
Cytotoxicity

Flutax-2
Oregon Green

488
496 / 526

Prone to

photobleaching[1

][3]

Dose-

dependent[4]

SiR-Tubulin
Silicon

Rhodamine
652 / 674 High

Low at optimal

concentrations[5]

Tubulin Tracker

Deep Red

Far-Red emitting

dye
652 / 669

Superior to green

probes[6]

Minimal during

72h incubation[6]

Experimental Protocols
Protocol 1: Time-Lapse Imaging of Microtubules with
Flutax-2 in Mammalian Cells
This protocol provides a general guideline for staining and imaging microtubules in live

mammalian cells using Flutax-2. Optimization may be required for different cell types and
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experimental conditions.

Materials:

Flutax-2 (stock solution in DMSO)

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

Glass-bottom imaging dishes or plates

Mammalian cells of interest

Verapamil (optional, stock solution in DMSO or water)

Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO₂)

Procedure:

Cell Seeding: Plate cells on glass-bottom dishes at a density that will result in 50-70%

confluency at the time of imaging. Allow cells to adhere and grow for at least 24 hours.

Preparation of Staining Solution:

Thaw the Flutax-2 stock solution.

Dilute the Flutax-2 stock solution in pre-warmed (37°C) live-cell imaging medium to a final

concentration of 0.5-2 µM. The optimal concentration should be determined empirically,

starting with a lower concentration to minimize cytotoxicity.

(Optional) If efflux pump activity is suspected, add Verapamil to the staining solution at a

final concentration of 1-10 µM to inhibit the export of Flutax-2 from the cells.

Cell Staining:

Aspirate the culture medium from the cells.

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

Add the Flutax-2 staining solution to the cells.
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Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

Washing:

Aspirate the staining solution.

Wash the cells two to three times with pre-warmed live-cell imaging medium to remove

unbound probe.

Add fresh, pre-warmed live-cell imaging medium to the cells for imaging.

Time-Lapse Imaging:

Place the imaging dish on the microscope stage within the environmental chamber.

Allow the cells to equilibrate for at least 10-15 minutes before starting image acquisition.

Imaging Parameters to Minimize Phototoxicity and Photobleaching:

Use the lowest possible laser power or excitation light intensity that provides an

adequate signal-to-noise ratio.

Keep exposure times as short as possible.

Use a sensitive detector (e.g., sCMOS or EMCCD camera).

Acquire images at the longest possible time interval that still captures the dynamics of

interest.

If available, use hardware-based solutions to precisely synchronize illumination and

camera exposure to avoid unnecessary light exposure.

Acquire time-lapse images for the desired duration.

Protocol 2: Assessment of Flutax-2 Cytotoxicity
This protocol describes a method to evaluate the cytotoxicity of Flutax-2 using a live/dead cell

staining assay.
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Materials:

Flutax-2

Cells of interest

Culture medium

96-well black, clear-bottom plates

Live/dead cell assay kit (e.g., containing Calcein-AM for live cells and a membrane-

impermeant DNA dye like Propidium Iodide or Ethidium Homodimer-III for dead cells)

Fluorescence plate reader or fluorescence microscope

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach

overnight.

Compound Treatment:

Prepare serial dilutions of Flutax-2 in culture medium.

Remove the medium from the cells and add the different concentrations of Flutax-2.

Include a vehicle control (DMSO) and a positive control for cytotoxicity.

Incubate the cells for a period relevant to the time-lapse imaging experiment (e.g., 4, 12,

or 24 hours).

Staining:

Prepare the live/dead staining solution according to the manufacturer's instructions.

Remove the Flutax-2 containing medium and wash the cells with PBS.

Add the staining solution to each well and incubate for the recommended time, protected

from light.
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Analysis:

Measure the fluorescence of the live and dead cell indicators using a fluorescence plate

reader.

Alternatively, capture images using a fluorescence microscope and quantify the number of

live and dead cells using image analysis software.

Calculate the percentage of viable cells for each Flutax-2 concentration and determine the

IC50 value (the concentration at which 50% of the cells are non-viable).

Visualizations
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Cell Preparation

Staining

Time-Lapse Imaging

Image Analysis

Seed cells on glass-bottom dish

Incubate for 24h (50-70% confluency)

Prepare Flutax-2 Staining Solution (0.5-2 µM)

Optional: Add Verapamil (1-10 µM)

Incubate cells for 30-60 min at 37°C

Wash 2-3x with imaging medium

Place on microscope with environmental control

Equilibrate for 10-15 min

Acquire time-lapse images (minimize phototoxicity)

Image pre-processing (e.g., background subtraction)

Quantify microtubule dynamics (e.g., kymograph analysis)

Data visualization and interpretation

Click to download full resolution via product page

Caption: Experimental workflow for time-lapse imaging of microtubules with Flutax-2.
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Caption: Mechanism of action of Flutax-2 on microtubules.

Quantitative Analysis of Microtubule Dynamics
Time-lapse image sequences of Flutax-2-labeled microtubules can be analyzed to extract

quantitative data on their dynamic behavior.

Workflow for Image Analysis using ImageJ/Fiji:

Pre-processing:

Open the time-lapse image sequence in ImageJ/Fiji.

Correct for any sample drift during acquisition using plugins like "StackReg" or "Descriptor-

based series registration".

Subtract background fluorescence to improve the signal-to-noise ratio.

Kymograph Analysis:

A kymograph is a graphical representation of spatial position over time along a one-

dimensional axis. It is a powerful tool for visualizing and quantifying the dynamics of

individual microtubules.

Use the "Straight Line" or "Segmented Line" tool to draw a line along a single microtubule

of interest.

Generate a kymograph using the "Reslice" function (Image > Stacks > Reslice [/]). This

will create a new image where the y-axis represents time and the x-axis represents the

position along the selected line.
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On the kymograph, periods of microtubule growth will appear as diagonal lines with a

positive slope, shortening as lines with a negative slope, and pauses as vertical lines.

The rates of growth and shortening can be calculated from the slopes of these lines.

Advanced Analysis:

For more complex analyses, plugins such as MTrack can be adapted to track the ends of

microtubules, although it is primarily designed for tip-tracking proteins.

Custom scripts can be developed in ImageJ macro language or other programming

languages to automate the detection and analysis of microtubule dynamics from

kymographs or the original time-lapse series.

Troubleshooting
Low Signal/High Background:

Increase the concentration of Flutax-2, but be mindful of potential cytotoxicity.

Increase the incubation time.

If using a cell line known to express efflux pumps (e.g., some cancer cell lines), co-

incubate with an efflux pump inhibitor like Verapamil.

Ensure thorough washing after staining.

Phototoxicity/Cell Death:

Reduce the excitation light intensity and/or exposure time.

Decrease the frequency of image acquisition.

Use a more photostable probe if possible, especially for long-term imaging.

Ensure the environmental chamber is maintaining optimal cell culture conditions.

Rapid Photobleaching:
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Flutax-2 is known to be susceptible to photobleaching. Minimize light exposure by

following the recommendations to reduce phototoxicity.

Consider using an anti-fade reagent in the imaging medium if compatible with live-cell

imaging.

Conclusion
Flutax-2 is a useful probe for the real-time visualization of microtubule organization and

dynamics in living cells. By carefully optimizing staining conditions and imaging parameters,

researchers can obtain high-quality time-lapse data while minimizing artifacts from cytotoxicity

and phototoxicity. For long-term imaging experiments where photostability is critical, alternative

probes with far-red fluorescence, such as SiR-Tubulin or Tubulin Tracker Deep Red, may offer

advantages. The protocols and data presented in this application note provide a

comprehensive guide for scientists and drug development professionals to effectively utilize

Flutax-2 in their research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Time-Lapse Imaging of Microtubules with Flutax-2:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2887728#time-lapse-imaging-of-microtubules-with-
flutax-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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